N-Chlorotaurine
Overview
Description
N-chlorotaurine is a derivative of the amino acid taurine, characterized by the presence of a chlorine atom. It is a long-lived oxidant produced by activated human granulocytes and monocytes. This compound is known for its mild oxidizing properties and is primarily recognized for its anti-inflammatory and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-chlorotaurine can be synthesized by reacting taurine with sodium hypochlorite. The reaction typically occurs in an aqueous medium at a controlled pH to ensure the stability of the product. The general reaction is as follows:
Taurine+Sodium Hypochlorite→this compound+Sodium Chloride
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-chlorotaurine undergoes several types of chemical reactions, including:
Oxidation: It can oxidize various organic and inorganic compounds.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides.
Substitution Reactions: These reactions often require nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Depending on the substrate, the products can include sulfonic acids, sulfoxides, and other oxidized derivatives.
Substitution Products: These reactions typically yield substituted taurine derivatives.
Scientific Research Applications
N-chlorotaurine has a wide range of applications in scientific research:
Chemistry: It is used as a mild oxidizing agent in various chemical reactions.
Biology: It plays a role in the immune response by participating in the killing of pathogens.
Medicine: It is investigated for its potential use as a topical antiseptic due to its antimicrobial properties. It has shown efficacy against bacteria, fungi, viruses, and parasites.
Industry: It is used in formulations for disinfectants and antiseptics
Mechanism of Action
N-chlorotaurine exerts its effects primarily through its oxidizing and chlorinating properties It can transfer its chlorine atom to amino groups of molecules in pathogens, leading to the formation of monochloramineThe compound also inhibits inducible nitric oxide synthase and IkappaB kinase, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Monochloramine: Another chloramine with similar antimicrobial properties but less stability.
Chloramine-T: A more potent oxidizing agent but with higher cytotoxicity.
Uniqueness: N-chlorotaurine is unique due to its mild oxidizing nature and high tolerability in human tissues. Unlike other chloramines, it can be used in sensitive areas such as the eye, skin, and mucous membranes without causing significant irritation .
Properties
IUPAC Name |
2-(chloroamino)ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClNO3S/c3-4-1-2-8(5,6)7/h4H,1-2H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMHHSLZJLPMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)NCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199047 | |
Record name | N-Chlorotaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51036-13-6 | |
Record name | N-Chlorotaurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051036136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-chlorotaurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Chlorotaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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